2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Vue d'ensemble

Description

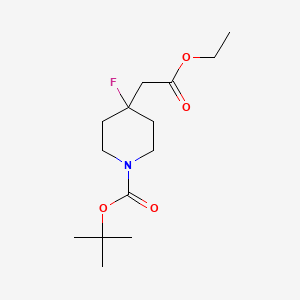

“2-Amino-2-methyl-butyric acid methyl ester hydrochloride” is a compound with the molecular formula C6H14ClNO2 . It is also known by several synonyms such as “®-2-AMINO-2-METHYL-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE”, “®-Methyl 2-amino-2-methylbutanoate hydrochloride”, and “methyl (2R)-2-amino-2-methylbutanoate;hydrochloride” among others .

Synthesis Analysis

A series of amino acid methyl ester hydrochlorides, including “2-Amino-2-methyl-butyric acid methyl ester hydrochloride”, were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis

The molecular weight of this compound is 167.63 g/mol . The IUPAC name is “methyl (2 R )-2-amino-2-methylbutanoate;hydrochloride” and the InChI is "InChI=1S/C6H13NO2.ClH/c1-4-6 (2,7)5 (8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1" . The compound has a 2D structure and a 3D conformer .Chemical Reactions Analysis

The transformation of amino acids into amino acid methyl esters, such as “2-Amino-2-methyl-butyric acid methyl ester hydrochloride”, involves a variety of reagents including protic acids (gaseous hydrochloric acid, sulfuric acid, and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins (Amberlyst™-15) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.63 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 167.0713064 g/mol .Applications De Recherche Scientifique

- Methyl α-aminoisobutyrate serves as a specific substrate for studying amino acid transport systems. Researchers use it to investigate how cells and tissues transport amino acids across membranes. By understanding these transport mechanisms, scientists gain insights into nutrient uptake, metabolism, and cellular homeostasis .

- Amino acids play crucial roles in neurotransmission. Methyl α-aminoisobutyrate can be used to explore the transport of neurotransmitter precursors across the blood-brain barrier. Researchers study its uptake in neuronal cells to better understand neurotransmitter synthesis and signaling pathways .

- This compound is a valuable tool for probing metabolic pathways. By tracking its metabolism within cells, scientists can elucidate enzyme activities and metabolic fluxes. It helps uncover details about amino acid catabolism and anabolic processes .

- Researchers investigate the interactions of methyl α-aminoisobutyrate with amino acid transporters. Understanding these interactions aids in drug development. For instance, transporter inhibitors can modulate drug absorption, distribution, and efficacy .

- Amino acids are building blocks for protein synthesis. Methyl α-aminoisobutyrate provides insights into how cells incorporate specific amino acids during translation. It contributes to our understanding of protein structure, function, and regulation .

- In nutritional research, scientists examine amino acid availability and utilization. Methyl α-aminoisobutyrate helps assess amino acid uptake in different tissues and organs. It aids in evaluating dietary requirements and optimizing nutritional interventions .

Amino Acid Transport Studies

Neurotransmitter Research

Metabolic Pathways and Enzyme Function

Drug Development and Transporter Inhibition

Protein Synthesis and Amino Acid Incorporation

Nutritional Studies and Amino Acid Availability

Mécanisme D'action

Target of Action

The primary target of 2-Amino-2-methyl-butyric acid methyl ester hydrochloride is the amino acid transport system . This compound acts as a specific substrate for this system, playing a crucial role in the transport of amino acids across cell membranes.

Mode of Action

The compound interacts with its target, the amino acid transport system, by serving as a substrate This interaction facilitates the transport of the compound, along with other amino acids, across cell membranes

Pharmacokinetics

As a methyl ester, it is likely to bemetabolized by esterases present in the body, releasing the parent amino acid and methanol . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

By serving as a substrate for the amino acid transport system, it may influence theintracellular concentrations of other amino acids . This could potentially affect various cellular processes, including protein synthesis and metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-2-methyl-butyric acid methyl ester hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, the amino acid transport system . .

Propriétés

IUPAC Name |

methyl 2-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660889 | |

| Record name | Methyl isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-methylbutanoate hydrochloride | |

CAS RN |

156032-14-3 | |

| Record name | Methyl isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)